

An In-depth Technical Guide on the Physical and Chemical Properties of Lobetyolin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lobetyolin

Cat. No.: B8117330

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biological properties of **Lobetyolin**, a polyacetylene glycoside with significant therapeutic potential. The information is compiled from various scientific sources to support research and development efforts.

Physical and Chemical Properties

Lobetyolin is a natural compound predominantly isolated from the roots of plants in the Campanulaceae family, such as *Codonopsis pilosula*. Its physical and chemical characteristics are summarized below.

Property	Value
Molecular Formula	C ₂₀ H ₂₈ O ₈ [1]
Molecular Weight	396.43 g/mol [1]
CAS Number	136085-37-5
Appearance	Solid, Yellow to Dark Orange
Melting Point	>74°C (decomposes)
Solubility	Soluble in DMSO, Pyridine, Methanol, Ethanol. Slightly soluble in water.
Stability	Hygroscopic; sensitive to moisture.
Storage	Store at -20°C under an inert atmosphere.
IUPAC Name	(2R,3R,4S,5S,6R)-2-[(4E,6R,7R,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol [1]
SMILES	<chem>C/C=C/C#CC#C--INVALID-LINK--O[C@H]1--INVALID-LINK--CO)O)O)O">C@HO</chem>
InChI	InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14-,15-,16-,17-,18+,19-,20-/m1/s1
InChIKey	MMMUDYVKKPDZHS-MXFZCOKBSA-N

Spectroscopic Data

Detailed experimental ¹H NMR, ¹³C NMR, and IR spectral data for **Lobetyolin** are not readily available in the public domain based on the conducted searches. However, its identity is routinely confirmed by mass spectrometry and NMR analysis after isolation[\[2\]](#).

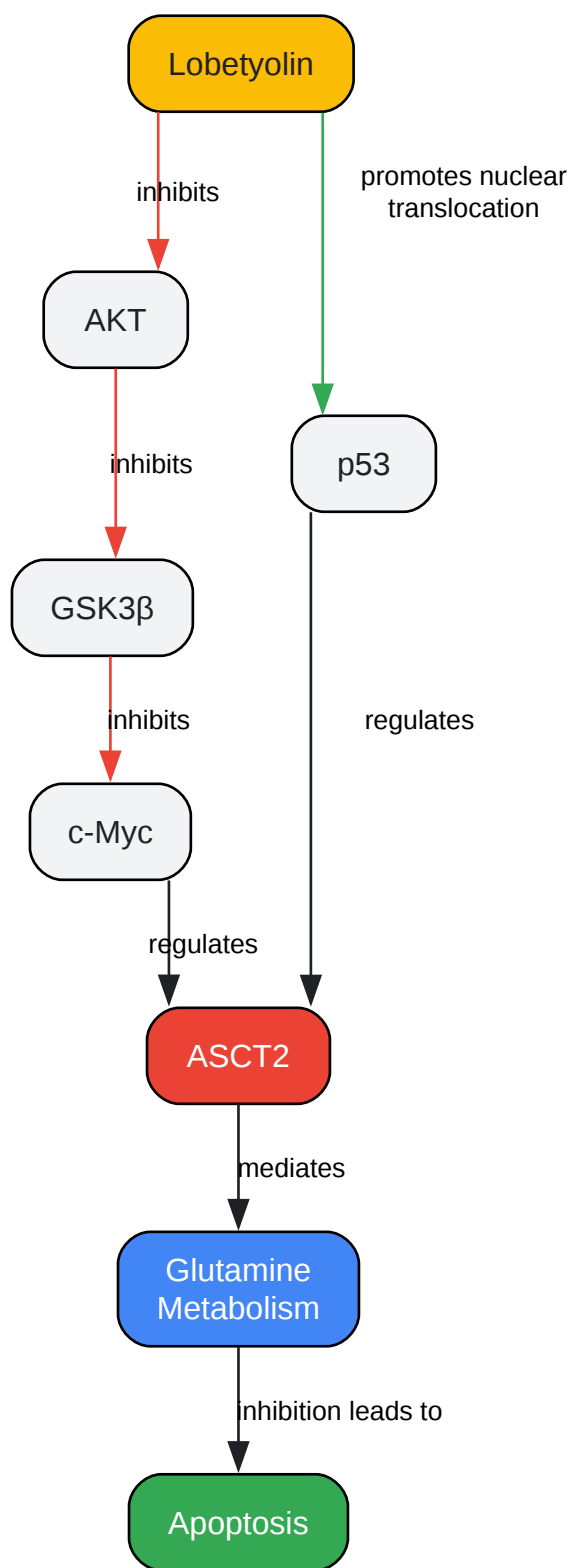
Mass Spectrometry (MS): Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a common method for the quantification of **Lobetyolin**. In positive ion electrospray ionization

(ESI) mode, the MS/MS transition is monitored at m/z 419.3 $[M+Na]^+ \rightarrow m/z$ 203.1[3].

Biological Activities and Signaling Pathways

Lobetyolin exhibits a range of biological activities, including anticancer and neuroprotective effects, through the modulation of specific signaling pathways.

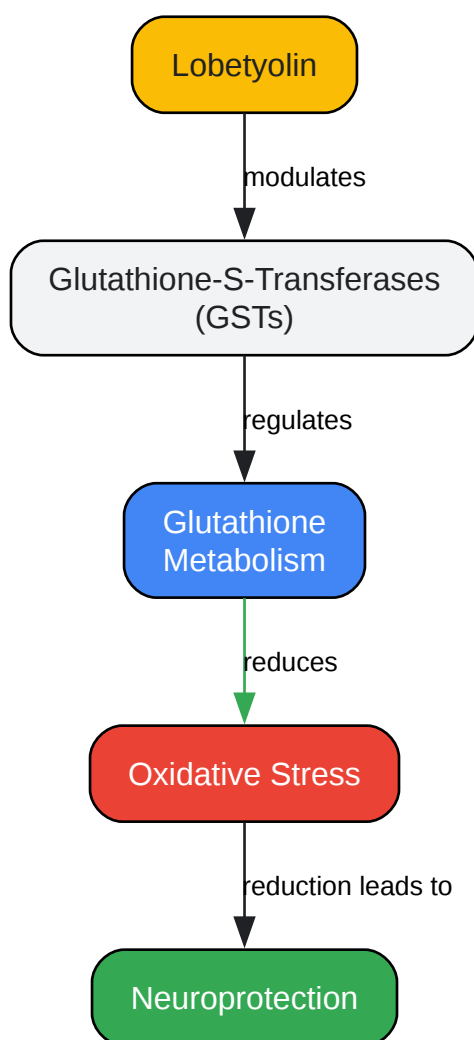
Lobetyolin has been shown to induce apoptosis in gastric and colon cancer cells by inhibiting glutamine metabolism. This is achieved through the downregulation of the amino acid transporter ASCT2. The regulation of ASCT2 by **Lobetyolin** is linked to the AKT/GSK3 β /c-Myc and p53 signaling pathways[4][5]. **Lobetyolin** treatment leads to the suppression of p-AKT and p-GSK3 β , which in turn promotes the phosphorylation of c-Myc, leading to its degradation and subsequent downregulation of ASCT2 expression[4]. Furthermore, **Lobetyolin** may promote the translocation of the tumor suppressor p53 to the nucleus, contributing to its apoptotic effects.



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Caption: **Lobetyolin's** Anticancer Signaling Pathway.

In the context of Alzheimer's disease, **Lobetyolin** has demonstrated neuroprotective and geroprotective benefits. It is suggested that these effects are primarily mediated through the reprogramming of glutathione-centered redox metabolism. Specifically, **Lobetyolin** selectively modulates the expression of glutathione-S-transferases (GST) isoforms, leading to a reduction in oxidative stress.



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Caption: **Lobetyolin**'s Neuroprotective Mechanism.

Experimental Protocols

Detailed methodologies for key experiments involving **Lobetyolin** are provided below.

Several methods have been developed for the extraction and purification of **Lobetyolin**.

Method 1: Enzymatic Extraction followed by Solvent Partitioning and Chromatography[6]

- **Enzymolysis:** Pulverize the raw *Codonopsis pilosula* material. Add an equal volume of water and a suitable bio-enzyme (e.g., cellulase). Incubate at an optimal temperature (e.g., 50°C) for 3-5 hours to break down the cell walls.
- **Solvent Extraction:** Add a 70-90% alcohol solution (e.g., ethanol), 4-7 times the volume of the mixture, and extract 2-3 times.
- **Concentration and Partitioning:** Concentrate the combined extracts to recover the alcohol. Partition the resulting aqueous concentrate with n-butanol.
- **Crude Extract Preparation:** Collect the n-butanol phase, recover the solvent, and dry the residue to obtain the crude extract.
- **Purification:** Dissolve the crude extract in ethyl acetate and load it onto an alumina column to remove impurities.
- **Crystallization:** Concentrate the eluate, add petroleum ether, and induce crystallization by refrigeration. The resulting crystals can be recrystallized from ethyl acetate to yield pure **Lobetyolin**.

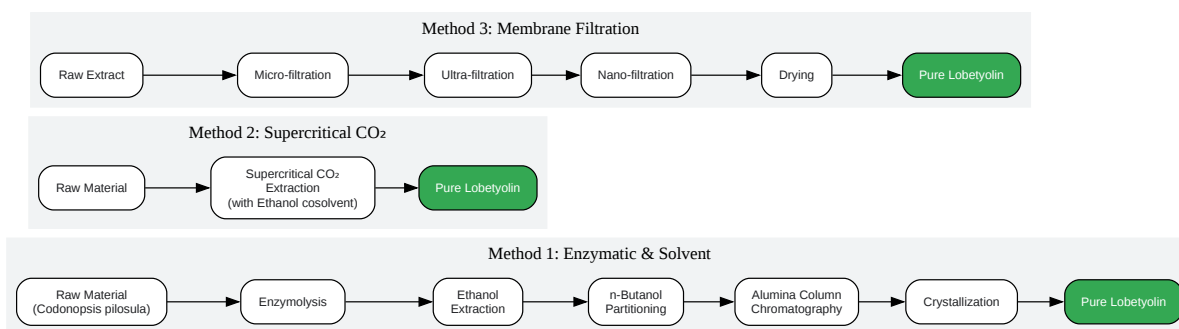
Method 2: Supercritical CO₂ Extraction[7]

- **Sample Preparation:** Use powdered *Codonopsis pilosula* (40-60 mesh).
- **Extraction Parameters:** Perform the extraction at 30 MPa and 60°C.
- **CO₂ and Cosolvent Flow:** Use a CO₂ flow rate of 2 L/min and ethanol as a dynamic cosolvent at a flow rate of 1 mL/min.
- **Extraction Time:** Conduct the extraction for 100 minutes.

Method 3: Membrane Filtration[8]

- **Preparation of Extract:** Prepare an initial extract of *Codonopsis pilosula*.
- **Solid-Liquid Separation:** Remove solid residues from the extract.

- Micro-filtration: Pass the extract through a micro-filtration membrane to achieve a turbidity of ≤ 4 NTU and an active ingredient transmittance of $\geq 95\%$.
- Ultra-filtration: Further purify the micro-filtrate using an ultra-filtration membrane to a turbidity of ≤ 3 NTU and an active ingredient transmittance of $\geq 95\%$.
- Nano-filtration and Drying: Concentrate the active ingredient using nano-filtration and then dry the trapped fluid to obtain **Lobetyolin** with a purity of $\geq 98\%$.



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Caption: Workflow for **Lobetyolin** Extraction.

This protocol is adapted from a validated method for pharmacokinetic studies.

1. Sample Preparation:

- To 50 μL of plasma sample, add 25 μL of the internal standard (IS) working solution (e.g., syringin).
- Add 200 μL of cold methanol to precipitate proteins.

- Vortex and centrifuge the samples.
- Inject the supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions:

- Column: Thermo ODS C18 reversed-phase column (50mm × 2.1mm, 5μm).
- Mobile Phase: 0.1% aqueous formic acid-methanol (50:50, v/v).
- Flow Rate: 0.4 mL/min.
- Column Temperature: 35°C.
- Elution Mode: Isocratic.

3. Mass Spectrometry Conditions:

- Ionization Mode: Positive ion electrospray ionization (ESI).
- MS/MS Transitions:
 - **Lobetyolin**: m/z 419.3 [M+Na]⁺ → m/z 203.1.
 - Internal Standard (Syringin): m/z 394.9 [M+Na]⁺ → m/z 231.9.

1. Cell Viability (MTT Assay):

- Seed cells (e.g., MKN-45 or MKN-28 gastric cancer cells) in 96-well plates.
- Treat the cells with varying concentrations of **Lobetyolin** for a specified duration (e.g., 24 hours)[5].
- Add MTT solution to each well and incubate.
- Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
- Measure the absorbance at a specific wavelength to determine cell viability.

2. Apoptosis Assay (Flow Cytometry):

- Treat cells with **Lobetyolin** as described above.
- Harvest the cells and wash with PBS.
- Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).
- Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

3. Glutamine Uptake Assay:

- Culture cells in the presence or absence of **Lobetyolin**.
- Measure the concentration of glutamine in the cell culture medium or cell lysates using a commercially available kit to determine the rate of uptake.

4. Reactive Oxygen Species (ROS) Measurement:

- Treat cells with **Lobetyolin**.
- Incubate the cells with a fluorescent probe for ROS (e.g., DCFH-DA).
- Measure the fluorescence intensity using flow cytometry or a fluorescence plate reader to quantify intracellular ROS levels.

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- To cite this document: BenchChem. [An In-depth Technical Guide on the Physical and Chemical Properties of Lobetyolin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8117330#physical-and-chemical-properties-of-lobetyolin]

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